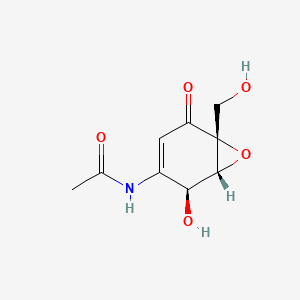
Estradiol 3-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estra-1,3,5(10)-triene-3,17beta-diol 3-phosphate is a steroid. It derives from a hydride of an estrane.
Scientific Research Applications
Microtubule Assembly Interaction
Estramustine phosphate, a derivative of estradiol 3-phosphate, interacts with microtubule assembly. Studies have shown that it inhibits the assembly of microtubule proteins by binding to microtubule-associated proteins. This characteristic is important in understanding its potential application in treating cancers like prostatic carcinoma, where it exhibits cytotoxic properties and induces mitotic arrest (Wallin, Deinum, & Hartley‐Asp, 1986).
Effects on Intracellular Signaling Pathways
This compound impacts intracellular signaling pathways, particularly those linked to muscarinic acetylcholine receptors. Research has explored how estrogen replacement affects the production of total [3H]inositol phosphate, which is significant in the context of neurological health and diseases. This demonstrates the broader implications of this compound in neuropharmacology and neuroendocrine studies (Pereira, Porto, Godinho, & Abdalla, 2008).
Neuroprotection and Neuroendocrine Regulation
This compound plays a role in neuroprotection and the regulation of neuroendocrine functions. Its interaction with tyrosine hydroxylase activity in hypothalamic neurons, as demonstrated by its attenuation of forskolin-induced increases in this activity, highlights its potential therapeutic applications in neurological disorders (Arbogast & Hyde, 2000).
Renal Function and Metabolism
The impact of this compound on renal function and metabolism has been documented. Studies indicate that it causes renal phosphate wasting and hypophosphatemia by downregulating the renal proximal tubule sodium phosphate cotransporter. This points towards its significant role in kidney function and potential therapeutic applications in related diseases (Faroqui, Levi, Soleimani, & Amlal, 2008).
Chemotherapeutic Applications
Estramustine phosphate, related to this compound, is used as a chemotherapeutic agent, particularly in the treatment of prostatic carcinoma. It combines the estrogenic and alkylating properties, illustrating the potential of estradiol derivatives in cancer treatment. Its mechanism includes interaction with microtubules, providing a basis for its cytotoxic action in cancer cells (Kanje, Deinum, Wallin, Ekström, Edström, & Hartley‐åsp, 1985).
Properties
| 13425-82-6 | |
Molecular Formula |
C18H25O5P |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H25O5P/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H2,20,21,22)/t14-,15-,16+,17+,18+/m1/s1 |
InChI Key |
HRGSZQQJTWZVHP-ZBRFXRBCSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OP(=O)(O)O |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OP(=O)(O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OP(=O)(O)O |
| 13425-82-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4S)-2-amino-5-[(R)-[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1249976.png)


![(3R)-6-[5-[5-[(2R,4aS,7R,9aR)-7-bromo-2,6,6,9a-tetramethyl-3,4,4a,7,8,9-hexahydropyrano[3,2-b]oxepin-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2-methylheptane-2,3,6-triol](/img/structure/B1249982.png)


![8-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B1249986.png)

![(E)-but-2-enedioic acid;N',N'-diethyl-N-(9-methoxy-5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)ethane-1,2-diamine](/img/structure/B1249990.png)



![2beta,27-Dihydroxy-3beta-(beta-D-glucopyranosyloxy)oleana-12-ene-23,28-dioic acid 28-[2-O-(4-O-beta-D-xylopyranosyl-alpha-L-rhamnopyranosyl)-3-O-(6-O-acetyl-beta-D-glucopyranosyl)-4-O-[3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl]-6-deoxy-beta-D-galactopyranosyl] ester](/img/structure/B1249997.png)
![(2S)-2-[[(2S)-1-[[(2S,3S)-3-[[(2S)-2-aminopropanoyl]-methylamino]-1-[[(Z)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1249999.png)
